Benzyloxyurea

Vue d'ensemble

Description

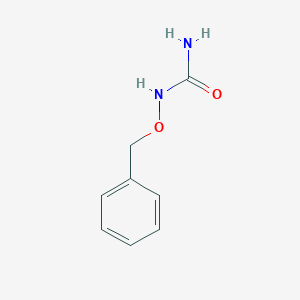

Benzyloxyurea is an organic compound with the molecular formula C8H10N2O2. It is a derivative of hydroxyurea, where a benzyl group is attached to the nitrogen atom of the urea moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyloxyurea can be synthesized through various methods. One common approach involves the reaction of benzyl isocyanate with hydroxylamine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of benzyloxycarbamate derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of benzylamine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products:

Oxidation: Benzyloxycarbamate derivatives.

Reduction: Benzylamine derivatives.

Substitution: Substituted urea derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Benzyloxyurea has been extensively studied for its anticancer properties. Research indicates that it exhibits significant activity against various cancer cell lines, including human leukemia and solid tumors such as breast (MCF-7) and lung (A549) cancers. In vitro studies have shown that certain derivatives of this compound possess IC50 values lower than 3 μM against these cell lines, indicating potent antiproliferative effects .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| MCF-7 | < 3 | High |

| A549 | < 3 | High |

| HL7702 | > 50 | Low |

Viral Infections

In addition to its anticancer applications, this compound has been investigated for its potential in treating viral infections. Its ability to modulate immune responses and inhibit viral replication suggests it could be beneficial in developing antiviral therapies.

Autoimmune Disorders

Research has also indicated that this compound may have applications in treating autoimmune disorders due to its immunomodulatory effects. By influencing immune system activity, it could potentially help manage conditions characterized by overactive immune responses.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various settings:

- A study published in Chemistry & Biodiversity synthesized a series of this compound derivatives and evaluated their antiproliferative activities against multiple cancer cell lines. The findings demonstrated that certain derivatives exhibited excellent activity across all tested lines while showing minimal toxicity to normal cells .

- Another investigation focused on the structural properties of this compound using X-ray diffraction techniques, providing insights into its crystal structure and confirming its potential as a lead compound for drug development .

Mécanisme D'action

The primary mechanism of action of benzyloxyurea involves the inhibition of ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA replication and cell division, leading to the death of rapidly dividing cancer cells .

Molecular targets include the R1 and R2 subunits of ribonucleotide reductase. The compound binds to these subunits, preventing the formation of the active enzyme complex. This inhibition results in decreased DNA synthesis and cell proliferation .

Comparaison Avec Des Composés Similaires

Hydroxyurea: A well-known anticancer agent that also inhibits ribonucleotide reductase.

Benzylurea: Another derivative of urea with similar structural features but different biological activities.

Phenylurea: A class of compounds with diverse biological activities, including herbicidal and anticancer properties.

Uniqueness: Benzyloxyurea stands out due to its unique benzyl group, which enhances its hydrophobicity and allows for better cell membrane penetration. This structural modification improves its anticancer activity and reduces its cytotoxicity compared to other urea derivatives .

Activité Biologique

Benzyloxyurea is a derivative of hydroxyurea, a compound known for its diverse biological activities, particularly in oncology and virology. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, antibacterial effects, and potential as a nitric oxide donor.

Synthesis of this compound Derivatives

This compound can be synthesized through various methods that involve the reaction of hydroxyurea with benzyl derivatives. For example, one study details the synthesis of several this compound derivatives by substituting different benzyl or phenyl groups at the N,N'-positions of hydroxyurea. These derivatives were assessed for their anticancer activity against human leukemia cell lines using the MTT assay, revealing promising results for certain compounds .

Table 1: Summary of Synthesized this compound Derivatives

| Compound | Structure | Yield (%) | Anticancer Activity (IC50) |

|---|---|---|---|

| 4a | C9H10N2O2 | 82 | 12 µM |

| 4f | C10H12N2O2 | 76 | 15 µM |

| 4g | C9H10N2O2 | 87 | 8 µM |

Anticancer Activity

This compound and its derivatives have shown significant anticancer properties. In vitro studies indicated that compounds derived from this compound exhibited cytotoxic effects against various cancer cell lines, including K562 (human leukemia) and L1210 (murine leukemia). The flow cytometry analysis demonstrated that some derivatives induced apoptosis more effectively than hydroxyurea itself .

Case Study: Anticancer Evaluation

A specific study evaluated the anticancer activity of this compound derivatives against K562 cells. The results indicated that compound 4g had an IC50 value of 8 µM, suggesting a potent inhibitory effect on cell proliferation compared to other tested compounds .

Antibacterial Activity

Research has also explored the antibacterial properties of this compound derivatives. A series of hydroxyurea derivatives, including this compound, were tested against multiple strains of E. coli. Some compounds demonstrated significant growth inhibition, indicating potential applications in treating bacterial infections .

Nitric Oxide Donor Potential

This compound has been identified as a potential nitric oxide (NO) donor. NO is crucial in various physiological processes and has therapeutic implications in cardiovascular diseases and cancer therapy. Certain studies have shown that derivatives like N,N’,N’’-trihydroxybiuret can release NO, contributing to their biological activity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound derivatives with target proteins. For instance, docking experiments with Saccharomyces cerevisiae R1 domain revealed that specific compounds had stronger affinities than others, correlating with their observed biological activities .

Propriétés

IUPAC Name |

phenylmethoxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-8(11)10-12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRIVZOKBPYSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282713 | |

| Record name | Benzyloxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2048-50-2 | |

| Record name | Urea, (benzyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, (benzyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyloxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.